molecular formula C15H21N3O3 B7570103 6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid

6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid

Cat. No.: B7570103
M. Wt: 291.35 g/mol
InChI Key: QGSFWPVAPNBIDE-UHFFFAOYSA-N
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Description

6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Sydney in 2012 and has since been studied extensively for its potential applications in cancer therapy.

Mechanism of Action

6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid selectively binds to a specific DNA sequence within the rDNA promoter region, inhibiting the recruitment of the transcription factor SL1 and preventing the initiation of RNA polymerase I transcription. This results in the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress.
Biochemical and Physiological Effects:
The inhibition of RNA polymerase I transcription by this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. In addition, this compound has been found to have anti-tumor activity in a variety of preclinical cancer models, including breast, colon, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

One advantage of 6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid is its specificity for RNA polymerase I transcription, which allows for the selective targeting of cancer cells with high ribosomal RNA synthesis rates. However, this compound has also been found to have off-target effects on other RNA polymerases and DNA repair pathways, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on 6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, there is interest in the development of more potent and selective RNA polymerase I inhibitors that can overcome the limitations of this compound.

Synthesis Methods

The synthesis of 6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid involves several chemical reactions, starting with the reaction of 2-chloronicotinic acid with ethyl carbamate to form an ethyl ester. This ester is then reacted with cyclopentylmethylamine to form the corresponding amide. Finally, the amide is hydrolyzed to yield this compound.

Scientific Research Applications

6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent induction of nucleolar stress. This mechanism of action has been found to be particularly effective in cancer cells, which have a high demand for ribosomal RNA synthesis.

Properties

IUPAC Name

6-[2-[cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-18(12-4-2-3-5-12)9-8-16-14(19)13-7-6-11(10-17-13)15(20)21/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSFWPVAPNBIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=NC=C(C=C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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